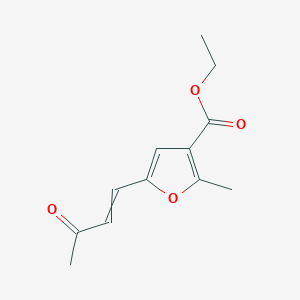
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid
Descripción general
Descripción
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid (DCMFCA) is a synthetic organic compound with the chemical formula C8H6Cl2F2O3. It is a white, crystalline solid that is soluble in polar organic solvents. DCMFCA is used in a variety of applications, including organic synthesis, pharmaceuticals, and analytical chemistry. It has been used as a reagent in the synthesis of various compounds, including amides, esters, and heterocycles. In addition, DCMFCA has been used as a catalyst in the synthesis of polymers.
Mecanismo De Acción
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is an acid-catalyzed reaction, which means that it requires the presence of a strong acid to catalyze the reaction. The acid breaks the carbon-oxygen bond of the DFMBC, which then reacts with the DCMCB to form the product, 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid.
Efectos Bioquímicos Y Fisiológicos
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be an irritant and can cause skin and eye irritation. Furthermore, studies have shown that 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid can cause liver damage in animals when ingested in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is a versatile reagent and can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is a mild acid and is not corrosive or toxic. However, 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid is a strong irritant and should be handled with care. Furthermore, it is a volatile compound and can easily evaporate if not stored correctly.
Direcciones Futuras
Future research on 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid should focus on its biochemical and physiological effects. In addition, further research should be done to explore its potential applications in the pharmaceutical and analytical chemistry fields. Furthermore, research should be conducted to assess the potential toxicity of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid and to determine its safe handling and storage requirements. Finally, research should be done to determine the optimal conditions for the synthesis of 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid and its derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as amides, esters, and heterocycles. In addition, it has been used as a catalyst in the synthesis of polymers. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antifungal agents. Furthermore, 2,5-Dichloro-4-(difluoromethoxy)cinnamic acid has been used as a reagent in the synthesis of analytical chemistry reagents, such as fluorescent probes and chromogenic reagents.
Propiedades
IUPAC Name |
3-[2,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-8(17-10(13)14)7(12)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSWBRIYDPOKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(difluoromethoxy)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)








![2-O-Tert-butyl 3-O-methyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B1413590.png)


